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Compound of Interest

Compound Name: Iodosyl

Cat. No.: B1239551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodosylbenzene

from iodobenzene diacetate. The information compiled herein is intended to furnish

researchers and professionals in the fields of chemistry and drug development with a detailed

protocol, quantitative data, and a clear understanding of the reaction pathway.

Reaction Overview
The synthesis of iodosylbenzene from iodobenzene diacetate is a straightforward and efficient

method that proceeds via the alkaline hydrolysis of the diacetate.[1][2] This reaction is a

common laboratory procedure for obtaining iodosylbenzene, a versatile oxidizing agent in

organic synthesis.[2][3] The overall chemical transformation is depicted in the following

equation:

C₆H₅I(O₂CCH₃)₂ + 2 NaOH → C₆H₅IO + 2 CH₃CO₂Na + H₂O

Iodosylbenzene is a polymeric solid, consisting of –I–O–I–O– chains, which accounts for its

low solubility in many common solvents.[4] Caution should be exercised when handling

iodosylbenzene, as it is reported to explode if heated to its melting point of 210°C.[1]
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The following table summarizes the key quantitative data associated with the synthesis of

iodosylbenzene from iodobenzene diacetate, based on a typical laboratory-scale preparation.

[1]

Parameter Value Reference

Starting Material

Iodobenzene diacetate 32.2 g (0.10 mole) [1]

Reagent

3N Sodium Hydroxide 150 mL [1]

Product

Iodosylbenzene

Theoretical Yield 22.0 g Calculated

Actual Yield 18.7–20.5 g [1]

Percent Yield 85–93% [1]

Melting Point 210°C (explodes) [1]

Purity (by iodometric titration) >99% [1]

Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of

iodosylbenzene from iodobenzene diacetate, as adapted from established literature

procedures.[1]

Materials:

Iodobenzene diacetate (finely ground)

3N Sodium hydroxide solution

Deionized water
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Chloroform

Equipment:

250 mL beaker

Stirring rod or spatula

Büchner funnel and filter flask

Suction filtration apparatus

Procedure:

Reaction Setup: In a 250 mL beaker, place 32.2 g (0.10 mole) of finely ground

iodosylbenzene diacetate.

Hydrolysis: While stirring vigorously, add 150 mL of 3N sodium hydroxide solution to the

beaker over a period of 5 minutes. Lumps of solid will form.

Trituration and Reaction Time: Continue to stir and triturate the solid lumps with a stirring rod

or spatula for 15 minutes. Allow the reaction mixture to stand for an additional 45 minutes to

ensure the completion of the reaction.

Initial Washing: Add 100 mL of water to the mixture and stir vigorously. Collect the crude,

solid iodosylbenzene on a Büchner funnel.

Purification by Washing: Return the wet solid to the beaker and triturate it with 200 mL of

water. Collect the solid again on the Büchner funnel and wash it with an additional 200 mL of

water. Continue to apply suction to dry the solid.

Final Purification: For final purification, triturate the dried solid in 75 mL of chloroform in a

beaker.

Isolation and Drying: Separate the purified iodosylbenzene by filtration and allow it to air-dry.

The expected yield is between 18.7–20.5 g (85–93%).
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Note on Purity: The purity of the final iodosylbenzene product is dependent on the purity of the

starting iodobenzene diacetate.[1] Iodometric titration can be used to confirm the purity of the

product.[1]

Reaction Pathway Diagram
The following diagram illustrates the straightforward conversion of iodobenzene diacetate to

iodosylbenzene through alkaline hydrolysis.

Iodobenzene Diacetate
C₆H₅I(OAc)₂

Iodosylbenzene
C₆H₅IO

Hydrolysis

Sodium Acetate
2 CH₃CO₂Na

Water
H₂O

NaOH (aq)

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of iodosylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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